An In-depth Technical Guide to the Structure and Conformation of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane
An In-depth Technical Guide to the Structure and Conformation of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structure and conformational behavior of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane, a member of the bispidine class of bicyclic diamines. The 3,7-diazabicyclo[3.3.1]nonane scaffold is a rigid and synthetically accessible motif that has garnered significant interest in medicinal chemistry and materials science. This document delves into the stereochemical intricacies of this scaffold, with a particular focus on the influence of the N,N'-dibutyl substitution pattern. We will explore the fundamental principles governing its conformational preferences, drawing upon spectroscopic methodologies and computational modeling. Furthermore, this guide will present a detailed synthetic protocol and discuss the potential applications of this compound and its derivatives for researchers in drug discovery and chemical sciences.
Introduction: The 3,7-Diazabicyclo[3.3.1]nonane Scaffold
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a fascinating bicyclic heterocyclic system characterized by two piperidine rings sharing a common boat-shaped six-membered ring. This rigid framework is found in a variety of natural products and has been extensively utilized as a scaffold in the design of novel therapeutic agents, particularly as ligands for nicotinic acetylcholine receptors (nAChRs) and other central nervous system targets.[1][2] The substituents at the nitrogen atoms in the 3 and 7 positions play a crucial role in determining the overall conformation and biological activity of these molecules.[3]
This guide will focus on the 3,7-dibutyl derivative, a representative example of an N,N'-dialkyl bispidine. Understanding the interplay between the rigid bicyclic core and the flexible butyl chains is essential for predicting its chemical behavior and its interactions with biological targets.
Structural Elucidation and Conformational Analysis
The conformational landscape of the 3,7-diazabicyclo[3.3.1]nonane core is dominated by three primary conformations: the double chair (CC), the boat-chair (BC), and the twist-boat (TB).
Figure 1: Conformational Isomers of the 3,7-diazabicyclo[3.3.1]nonane core.
For most 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes, including the dibutyl derivative, the double chair (CC) conformation is overwhelmingly the most stable and populated conformer in solution and in the solid state.[3][4] This preference is a consequence of minimizing steric interactions and torsional strain.
Spectroscopic Evidence for the Chair-Chair Conformation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for deducing the conformational preferences of cyclic systems. In the case of 3,7-diazabicyclo[3.3.1]nonane derivatives, the observation of a doublet of doublets for the equatorial protons at the C2, C4, C6, and C8 positions is a hallmark of the chair-chair conformation.[3] These signals typically exhibit large geminal coupling constants (¹JHH, in the range of 10.5-11 Hz) and smaller vicinal coupling constants (³JHH, around 3.0-6.0 Hz) to the adjacent axial and equatorial protons, respectively.[3]
Table 1: Predicted NMR Spectral Features for 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane in the Chair-Chair Conformation
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Key Coupling Constants |
| ¹H | C2, C4, C6, C8 (equatorial) | ~2.8 - 3.2 | dd, ¹J ≈ 10.5-11 Hz, ³J ≈ 3-6 Hz |
| ¹H | C2, C4, C6, C8 (axial) | ~2.0 - 2.5 | m |
| ¹H | C1, C5 (bridgehead) | ~2.5 - 2.9 | m |
| ¹H | C9 (methylene bridge) | ~1.5 - 2.0 | m |
| ¹H | N-CH₂ (butyl) | ~2.3 - 2.7 | t |
| ¹H | CH₂ (butyl) | ~1.2 - 1.6 | m |
| ¹H | CH₃ (butyl) | ~0.8 - 1.0 | t |
| ¹³C | C2, C4, C6, C8 | ~55 - 60 | |
| ¹³C | C1, C5 | ~30 - 35 | |
| ¹³C | C9 | ~20 - 25 | |
| ¹³C | N-CH₂ (butyl) | ~50 - 55 | |
| ¹³C | CH₂ (butyl) | ~20 - 30 | |
| ¹³C | CH₃ (butyl) | ~14 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Computational Insights
Ab initio and Density Functional Theory (DFT) calculations on related 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes have corroborated the experimental findings, consistently identifying the double chair conformation as the global energy minimum.[4] These studies have shown that the boat-chair conformation is significantly higher in energy (by approximately 6-7 kcal/mol), while the twist-boat conformer is even more strained.[4] Although a specific computational study for the dibutyl derivative is not available in the literature, the same conformational preference is expected to hold true. The flexible butyl groups are anticipated to adopt staggered conformations to minimize steric hindrance.
Synthesis of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane
The synthesis of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is typically achieved through a two-step process, which is a common strategy for preparing N,N'-disubstituted bispidines.[3][5]
Figure 2: General Synthetic Pathway for 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of related N,N'-dialkylbispidines.[3][5]
Step 1: Synthesis of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Bispidinone Intermediate)
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To a stirred solution of a 1-substituted-4-oxopiperidine (1 equivalent) in methanol, add butylamine (2 equivalents) and paraformaldehyde (4 equivalents).
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Add a catalytic amount of a suitable acid (e.g., acetic acid).
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina to yield the desired bispidinone intermediate.
Step 2: Wolff-Kishner Reduction of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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To a solution of the bispidinone intermediate (1 equivalent) in a high-boiling solvent such as triethylene glycol, add hydrazine hydrate (excess, e.g., 10 equivalents) and potassium hydroxide (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to a temperature sufficient to effect the reduction (typically 160-200 °C), allowing for the distillation of water and excess hydrazine.[3]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure, and purify the final product by vacuum distillation or column chromatography.
Potential Applications and Future Directions
Derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have shown significant promise in several areas of research:
-
Medicinal Chemistry: As previously mentioned, these compounds are excellent scaffolds for developing ligands for nicotinic acetylcholine receptors, with potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] The nature of the N-substituents is a key determinant of receptor subtype selectivity.
-
Coordination Chemistry: The two nitrogen atoms of the bispidine core can act as a bidentate ligand, forming stable complexes with various metal ions. This has led to their use in the development of catalysts and imaging agents.
-
Asymmetric Synthesis: Chiral bispidine derivatives have been employed as ligands in asymmetric catalysis, facilitating enantioselective transformations.
For 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane specifically, further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Quantitative Binding Assays: Determining the binding affinities (Ki values) for a range of nAChR subtypes.
-
Functional Assays: Characterizing the compound as an agonist, antagonist, or allosteric modulator at these receptors.
-
Structural Biology: Obtaining a co-crystal structure with a target receptor would provide invaluable insights into its binding mode.
Conclusion
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is a structurally well-defined molecule that predominantly adopts a rigid double chair conformation. This conformational preference is dictated by the inherent stereoelectronic demands of the bicyclic system and can be reliably predicted and confirmed using a combination of spectroscopic and computational methods. Its synthesis is straightforward, making it an attractive building block for the development of more complex molecules with potential applications in medicinal and materials chemistry. This guide provides a solid foundation for researchers interested in exploring the rich chemistry and potential of this versatile scaffold.
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